molecular formula C11H15Cl2N3O B2977020 (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride CAS No. 1353965-62-4

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride

Cat. No.: B2977020
CAS No.: 1353965-62-4
M. Wt: 276.16
InChI Key: UJHRRODCRJFRAH-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride is a chemical compound with the molecular formula C11H15Cl2N3O. It is a heterocyclic compound that contains both piperidine and pyridine rings, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride typically involves the reaction of 3-aminopiperidine with 2-chloropyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile .

Scientific Research Applications

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and pyridine rings in the compound allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride is unique due to the presence of both piperidine and chloropyridine rings, which confer specific chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2-chloropyridin-3-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-1-5-14-10)11(16)15-6-2-3-8(13)7-15;/h1,4-5,8H,2-3,6-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHRRODCRJFRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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